![molecular formula C20H12ClN3O4S B4225587 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4225587.png)
5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide
Overview
Description
5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways that are important for B-cell survival and proliferation. This leads to apoptosis (programmed cell death) of B-cells and decreased tumor growth.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inhibiting BTK activity, 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide also affects other signaling pathways involved in B-cell activation and survival, such as PI3K/AKT and NF-κB. 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide has also been shown to enhance the activity of other anti-tumor agents, such as venetoclax and rituximab.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for the treatment of B-cell malignancies. However, like other small molecule inhibitors, 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide may have limitations in terms of bioavailability, toxicity, and resistance development. Further studies are needed to evaluate the safety and efficacy of 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide in clinical trials.
Future Directions
There are several potential future directions for research on 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies, such as BTK and PI3K/AKT. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which may help to personalize treatment for patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide in patients with B-cell malignancies.
Scientific Research Applications
5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in Blood, 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide was shown to inhibit BTK activity and downstream signaling pathways in CLL and NHL cells, leading to cell death and decreased tumor growth. Another study in the Journal of Medicinal Chemistry reported that 5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide exhibited potent and selective inhibition of BTK, with improved pharmacokinetic properties compared to other BTK inhibitors.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S/c21-14-6-4-12(5-7-14)17-8-9-18(28-17)19(25)23-20-22-16(11-29-20)13-2-1-3-15(10-13)24(26)27/h1-11H,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKYLCQYODXGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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